Nitrendipine Nitrendipine Nitrendipine is a dihydropyridine that is 1,4-dihydropyridine substituted by methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, a ethoxycarbonyl group at position 3 and a methoxycarbonyl group at position 5. It is a calcium-channel blocker used in the treatment of hypertension. It has a role as a calcium channel blocker, an antihypertensive agent and a vasodilator agent. It is a C-nitro compound, a dihydropyridine, an ethyl ester, a diester, a member of dicarboxylic acids and O-substituted derivatives and a methyl ester.
Nitrendipine, also known as baypress or bay e 5009, belongs to the class of organic compounds known as dihydropyridinecarboxylic acids and derivatives. Dihydropyridinecarboxylic acids and derivatives are compounds containing a dihydropyridine moiety bearing a carboxylic acid group. Nitrendipine is a drug which is used for the treatment of mild to moderate hypertension. Nitrendipine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nitrendipine has been detected in multiple biofluids, such as urine and blood. Within the cell, nitrendipine is primarily located in the membrane (predicted from logP). In humans, nitrendipine is involved in the nitrendipine action pathway.
Nitrendipine is a calcium channel blocker with marked vasodilator action. It is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive.
Brand Name: Vulcanchem
CAS No.: 39562-70-4
VCID: VC0537277
InChI: InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol

Nitrendipine

CAS No.: 39562-70-4

Inhibitors

VCID: VC0537277

Molecular Formula: C18H20N2O6

Molecular Weight: 360.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nitrendipine - 39562-70-4

CAS No. 39562-70-4
Product Name Nitrendipine
Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
IUPAC Name 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
Standard InChIKey PVHUJELLJLJGLN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Appearance Solid powder
Melting Point 156-160 °C
156-160°C
Physical Description Solid
Description Nitrendipine is a dihydropyridine that is 1,4-dihydropyridine substituted by methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, a ethoxycarbonyl group at position 3 and a methoxycarbonyl group at position 5. It is a calcium-channel blocker used in the treatment of hypertension. It has a role as a calcium channel blocker, an antihypertensive agent and a vasodilator agent. It is a C-nitro compound, a dihydropyridine, an ethyl ester, a diester, a member of dicarboxylic acids and O-substituted derivatives and a methyl ester.
Nitrendipine, also known as baypress or bay e 5009, belongs to the class of organic compounds known as dihydropyridinecarboxylic acids and derivatives. Dihydropyridinecarboxylic acids and derivatives are compounds containing a dihydropyridine moiety bearing a carboxylic acid group. Nitrendipine is a drug which is used for the treatment of mild to moderate hypertension. Nitrendipine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nitrendipine has been detected in multiple biofluids, such as urine and blood. Within the cell, nitrendipine is primarily located in the membrane (predicted from logP). In humans, nitrendipine is involved in the nitrendipine action pathway.
Nitrendipine is a calcium channel blocker with marked vasodilator action. It is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Balminil
Bay e 5009
Bayotensin
Baypresol
Baypress
Gericin
Jutapress
Nidrel
Niprina
Nitre AbZ
Nitre Puren
Nitre-Puren
Nitregamma
Nitren 1A Pharma
Nitren acis
Nitren Lich
Nitrend KSK
Nitrendepat
Nitrendi Biochemie
Nitrendidoc
Nitrendimerck
Nitrendipin AL
Nitrendipin Apogepha
Nitrendipin Atid
Nitrendipin Basics
Nitrendipin beta
nitrendipin corax
Nitrendipin Heumann
Nitrendipin Jenapharm
Nitrendipin Lindo
Nitrendipin ratiopharm
Nitrendipin Stada
nitrendipin von ct
nitrendipin-corax
Nitrendipin-ratiopharm
nitrendipincorax
Nitrendipine
Nitrendipino Bayvit
Nitrendipino Ratiopharm
Nitrendipinratiopharm
Nitrensal
Nitrepress
NitrePuren
Tensogradal
Trendinol
Vastensium
Reference 1: Siddiqui MA, Plosker GL. Fixed-dose combination enalapril/nitrendipine: a review of its use in mild-to-moderate hypertension. Drugs. 2004;64(10):1135-48. Review. PubMed PMID: 15139792.
2: Mancini M, Marotta T, Ferrara LA. Metabolic neutrality in nitrendipine therapy. J Cardiovasc Pharmacol. 1991;18 Suppl 1:S30-3. Review. PubMed PMID: 1723452.
3: Santiago TM, Lopez LM. Nitrendipine: a new dihydropyridine calcium-channel antagonist for the treatment of hypertension. DICP. 1990 Feb;24(2):167-75. Review. PubMed PMID: 2408259.
4: Hasegawa GR. Nicardipine, nitrendipine, and bepridil: new calcium antagonists for cardiovascular disorders. Clin Pharm. 1988 Feb;7(2):97-108. Review. PubMed PMID: 3280222.
5: Vanov SK, Pun EF, Taylor RJ. The safety of nitrendipine in the treatment of essential hypertension--a review of 61 clinical studies. Angiology. 1988 Jan;39(1 Pt 2):113-22. Review. PubMed PMID: 3277492.
6: Zanchetti A. Nitrendipine and ACE inhibitors. J Cardiovasc Pharmacol. 1988;12 Suppl 4:S80-5. Review. PubMed PMID: 2468881.
7: Hanbauer I, Sanna E. Presence in brain of an endogenous ligand for nitrendipine-binding sites that modulates Ca2+ channel activity. Ann N Y Acad Sci. 1988;522:96-105. Review. PubMed PMID: 2454061.
8: Ferrara LA, Marotta T. Nitrendipine and metabolic balance. J Cardiovasc Pharmacol. 1991;18 Suppl 5:S19-21. Review. PubMed PMID: 1725797.
9: Ruilope LM. Renal effects of nitrendipine. J Cardiovasc Pharmacol. 1991;18 Suppl 5:S10-3. Review. PubMed PMID: 1725795.
10: Byyny RL. Epidemiologic aspects of elderly hypertensive patients and the results of treatment with nitrendipine. J Cardiovasc Pharmacol. 1989;14 Suppl 10:S27-32; discussion S59-62. Review. PubMed PMID: 2483568.
11: Mac Carthy EP. Combination therapy of hypertension with beta-adrenoceptor blockers and the calcium channel antagonist nitrendipine. J Cardiovasc Pharmacol. 1988;12 Suppl 4:S76-9. Review. PubMed PMID: 2468880.
12: Eichelbaum M, Mikus G, Mast V, Fischer C, Kuhlmann U, Machleidt C. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. J Cardiovasc Pharmacol. 1988;12 Suppl 4:S6-10. Review. PubMed PMID: 2468876.
13: Hulthén UL, Katzman PL. Review of long-term trials with nitrendipine. J Cardiovasc Pharmacol. 1988;12 Suppl 4:S11-5. Review. PubMed PMID: 2468850.
14: Kazda S, Hirth C, Stasch JP. Diuretic effect of nitrendipine contributes to its antihypertensive efficacy: a review. J Cardiovasc Pharmacol. 1988;12 Suppl 4:S1-5. Review. PubMed PMID: 2468846.
15: Goa KL, Sorkin EM. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs. 1987 Feb;33(2):123-55. Review. PubMed PMID: 3552592.
16: Trost BN, Weidmann P. Effects of nitrendipine and other calcium antagonists on glucose metabolism in man. J Cardiovasc Pharmacol. 1984;6 Suppl 7:S986-95. Review. PubMed PMID: 6085390.
PubChem Compound 4507
Last Modified Nov 11 2021
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